5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione is a chemical compound with the molecular formula C10H6BrNO3. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-amino-8-hydroxynaphthalene-1,4-dione. This reaction is carried out using bromine in an organic solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. It can inhibit enzyme activity by binding to the active sites, leading to the disruption of metabolic pathways. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-hydroxyquinoline: Known for its antimicrobial properties.
6-Amino-1,4-naphthoquinone: Studied for its anticancer potential.
8-Hydroxyquinoline: Widely used in the pharmaceutical industry for its chelating properties
Uniqueness
5-Amino-6-bromo-8-hydroxynaphthalene-1,4-dione stands out due to its unique combination of amino, bromo, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
300540-87-8 |
---|---|
Molekularformel |
C10H6BrNO3 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
5-amino-6-bromo-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-4-3-7(15)8-5(13)1-2-6(14)9(8)10(4)12/h1-3,15H,12H2 |
InChI-Schlüssel |
MUSBWHALBXAABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=C(C1=O)C(=CC(=C2N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.